9a-Benzylhexahydro-2H-quinolizin-1(6H)-one
Description
9a-Benzylhexahydro-2H-quinolizin-1(6H)-one is a bicyclic alkaloid derivative featuring a partially saturated quinolizine core (a fused piperidine and pyridine system) with a benzyl substituent at the 9a position and a ketone group at the 1-position. The hexahydro designation indicates extensive hydrogenation of the quinolizine scaffold, resulting in a saturated or semi-saturated structure. Its molecular formula is C₁₆H₂₁NO, with a molecular weight of 243.34 g/mol.
Properties
CAS No. |
61546-89-2 |
|---|---|
Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
9a-benzyl-3,4,6,7,8,9-hexahydro-2H-quinolizin-1-one |
InChI |
InChI=1S/C16H21NO/c18-15-9-6-12-17-11-5-4-10-16(15,17)13-14-7-2-1-3-8-14/h1-3,7-8H,4-6,9-13H2 |
InChI Key |
QNMHGCJCZJENOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCC(=O)C2(C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9A-benzyloctahydro-1H-quinolizin-1-one typically involves the hydrogenation of quinolizidine derivatives. One common method includes the catalytic hydrogenation of 9A-benzyl-1,2,3,4-tetrahydroquinolizine using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures . The reaction conditions are carefully controlled to ensure complete hydrogenation and to avoid over-reduction of the quinolizidine ring.
Industrial Production Methods
Industrial production of 9A-benzyloctahydro-1H-quinolizin-1-one may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
9A-benzyloctahydro-1H-quinolizin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolizidine N-oxides.
Reduction: Reduction reactions can further hydrogenate the compound, although care must be taken to avoid over-reduction.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinolizidine N-oxides.
Reduction: Fully hydrogenated quinolizidine derivatives.
Substitution: Benzyl-substituted quinolizidine derivatives.
Scientific Research Applications
9A-benzyloctahydro-1H-quinolizin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 9A-benzyloctahydro-1H-quinolizin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Key Observations :
- Molecular Complexity : The compound from exhibits significantly higher complexity due to its indole-derived substituent and multiple methoxy groups, contributing to a larger molecular weight (475.62 vs. 243.34 g/mol) and higher LogP (4.2 vs. ~2.5).
- Hydrogen Bonding: The benzyl-substituted quinolizinone has fewer hydrogen-bonding groups compared to the benzoquinazolinone and the indole-containing analog , suggesting differences in solubility and target interactions.
Benzoquinazolinone 12 ()
- Activity : Derived from the acetylcholinesterase modulator BQCA, this compound demonstrates enhanced functional potency in preliminary studies, attributed to its bulky hydroxycyclohexyl and pyridinyl-methyl groups .
- Comparison: While 9a-Benzylhexahydro-2H-quinolizin-1(6H)-one lacks the pyridinyl-methyl moiety, its benzyl group may confer lipophilicity advantageous for blood-brain barrier penetration, a critical factor in neuroactive compounds.
2H-Benzo[a]quinolizin-8-ol ()
- Activity : As a hexahydro indole alkaloid derivative, this compound is associated with modulation of β-adrenergic or serotoninergic pathways due to structural similarities to natural alkaloids .
- Comparison: The absence of methoxy and indole groups in 9a-Benzylhexahydro-2H-quinolizin-1(6H)-one likely reduces its affinity for monoamine receptors but simplifies synthetic accessibility.
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